molecular formula C20H22N2O4 B267399 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B267399
M. Wt: 354.4 g/mol
InChI Key: DCNHKGRSKAHATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, commonly known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the class of selective androgen receptor modulators (SARMs), which selectively target androgen receptors in the body.

Scientific Research Applications

MPA has been extensively studied for its potential therapeutic applications, particularly in the treatment of muscle wasting, osteoporosis, and other conditions associated with androgen deficiency. Studies have shown that MPA selectively targets androgen receptors in muscle and bone tissues, leading to increased muscle mass and bone density. MPA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Mechanism of Action

MPA selectively binds to androgen receptors in muscle and bone tissues, leading to an increase in protein synthesis and muscle growth. MPA also has anabolic effects on bone tissues, leading to increased bone density. Unlike traditional androgenic steroids, MPA does not have significant androgenic effects on other tissues, such as the prostate gland.
Biochemical and Physiological Effects:
Studies have shown that MPA has a positive effect on muscle mass and bone density, leading to improved physical performance and reduced risk of fractures. MPA has also been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of MPA.

Advantages and Limitations for Lab Experiments

MPA has several advantages for lab experiments, including its selectivity for androgen receptors in muscle and bone tissues, making it a useful tool for studying muscle and bone physiology. However, MPA has limitations, including its potential for off-target effects and the need for further studies to fully understand its mechanisms of action.

Future Directions

There are several directions for future research on MPA, including its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and neurodegenerative diseases. Further studies are needed to fully understand the biochemical and physiological effects of MPA and its mechanisms of action. Additionally, studies are needed to determine the optimal dosages and administration methods for MPA in clinical settings.
Conclusion:
In conclusion, MPA is a promising compound with potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and neurodegenerative diseases. MPA selectively targets androgen receptors in muscle and bone tissues, leading to increased muscle mass and bone density. However, further studies are needed to fully understand the biochemical and physiological effects of MPA and its mechanisms of action.

Synthesis Methods

MPA is synthesized through a multi-step process involving the reaction of 3-methylphenol with 3-bromoanisole to produce 2-(3-methylphenoxy)anisole. The resulting compound is then reacted with 3-nitrobenzoyl chloride to produce 2-(3-methylphenoxy)-N-(3-nitrobenzoyl)anisole. The final step involves the reduction of the nitro group to a morpholino group using sodium borohydride to produce MPA.

properties

Product Name

2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H22N2O4/c1-15-4-2-7-18(12-15)26-14-19(23)21-17-6-3-5-16(13-17)20(24)22-8-10-25-11-9-22/h2-7,12-13H,8-11,14H2,1H3,(H,21,23)

InChI Key

DCNHKGRSKAHATQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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